1-(5-Nitrothiazol-2-yl)imidazolidine-2-thione

Antischistosomal Acute Toxicity Therapeutic Index

This 5-nitrothiazole derivative is the sulfur-for-oxygen analog of niridazole, delivering a ~2-fold lower acute toxicity and superior worm clearance in primates vs. niridazole at matched doses—supported by CD₅₀ benchmarks for giardiasis (5–10 mg/kg), amoebiasis (~40–50 mg/kg), and oxyuriasis (~60 mg/kg). The C=S pharmacophore is non-interchangeable with C=O analogs; verify CAS 40016-42-0 before ordering to ensure procurement of the correct thione scaffold essential for your antiparasitic screening or chemical biology workflow.

Molecular Formula C6H6N4O2S2
Molecular Weight 230.3 g/mol
CAS No. 40016-42-0
Cat. No. B13737135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Nitrothiazol-2-yl)imidazolidine-2-thione
CAS40016-42-0
Molecular FormulaC6H6N4O2S2
Molecular Weight230.3 g/mol
Structural Identifiers
SMILESC1CN(C(=S)N1)C2=NC=C(S2)[N+](=O)[O-]
InChIInChI=1S/C6H6N4O2S2/c11-10(12)4-3-8-6(14-4)9-2-1-7-5(9)13/h3H,1-2H2,(H,7,13)
InChIKeyZOFIQVOGCZRBNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 b / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Nitrothiazol-2-yl)imidazolidine-2-thione (CAS 40016-42-0): A Cyclic Thiourea Antiparasitic with Quantified Differentiation from Niridazole


1-(5-Nitrothiazol-2-yl)imidazolidine-2-thione (CAS 40016-42-0; also designated 26.354 R.P. or 26354 R.P.) is a synthetic 5-nitrothiazole derivative distinguished by its imidazolidine-2-thione (cyclic thiourea) heterocycle. This compound was developed as a structural analog of the antischistosomal drug niridazole [1-(5-nitro-2-thiazolyl)-2-imidazolidinone, CAS 61-57-4], differing by the single-atom substitution of sulfur for oxygen at the 2-position of the imidazolidine ring [1]. First disclosed in patents filed in 1971 and subsequently characterized in the Journal of Medicinal Chemistry, the compound exhibits a broad anti-parasitic spectrum encompassing antischistosomal, antigiardial, antitrichomonal, antiamoebic, and anticoccidial activities, alongside in vitro antibacterial properties against anaerobic and Gram-negative pathogens [1][2]. Its calculated logP of 1.18–1.70 and melting point of 274 °C distinguish it physicochemically from niridazole (logP ~0.95–1.50; mp 260–262 °C) [3].

Why 1-(5-Nitrothiazol-2-yl)imidazolidine-2-thione Cannot Be Interchanged with Niridazole or Other Nitrothiazole Analogs


The single-atom substitution of sulfur for oxygen at the imidazolidine 2-position produces a pharmacologically non-interchangeable compound. Direct comparative studies demonstrate that this minimal structural change profoundly alters the therapeutic index: the thione analog exhibits approximately 2-fold lower acute toxicity in mice yet achieves superior worm clearance in primates compared with niridazole at equivalent doses [1]. Furthermore, the nitrothiazole heterocycle itself is essential for activity; replacement by nitrofuran in exact analog pairs results in near-complete loss of antischistosomal efficacy, accompanied by pronounced increases in host toxicity [2]. Even among later-generation nitrothiazole derivatives such as S72014, differences in imidazolidine substitution yield divergent toxicity and chemotherapeutic index profiles [3]. These findings collectively establish that neither the nitroheterocyclic ring nor the imidazolidine heteroatom can be altered without qualitatively changing the pharmacological outcome, precluding generic interchange within this compound class.

Quantitative Differentiation Evidence: 1-(5-Nitrothiazol-2-yl)imidazolidine-2-thione vs. Niridazole and Structural Analogs


2-Fold Reduction in Acute Oral Toxicity Relative to Niridazole in Mice

In a direct head-to-head comparison, 1-(5-nitrothiazol-2-yl)imidazolidine-2-thione demonstrated approximately half the acute toxicity of its closest structural analog niridazole when administered as an oral suspension once daily for 3 days in mice. This toxicity advantage was explicitly claimed in the foundational patent and corroborated by independent preclinical evaluation [1][2]. The reduced toxicity is therapeutically meaningful because niridazole's clinical utility was substantially limited by central nervous system and systemic toxicities including seizures and hallucinations [3].

Antischistosomal Acute Toxicity Therapeutic Index Rodent Model

Superior Antischistosomal Worm Clearance in Non-Human Primates vs. Niridazole at Equivalent Oral Dosing

In rhesus monkeys (Macaca mulatta) experimentally infected with Schistosoma mansoni, the target compound at 50 mg/kg/day orally for 5 days produced total destruction of almost all worms (surviving worms described as 'very damaged'), whereas niridazole at the identical regimen affected only the egg-laying capacity of female worms without achieving worm elimination. At the lower dose of 30 mg/kg/day for 5 days, the thione compound still reduced worm numbers and suppressed female egg-laying, while niridazole exerted only a short-duration effect on egg-laying [1]. These findings were independently confirmed by Benazet and Leroy, who reported that 26354 R.P. was more active than niridazole in monkeys [2].

Antischistosomal Efficacy Non-Human Primate Model Schistosoma mansoni Worm Burden

Inverted Stage-Specificity: Enhanced Activity Against Juvenile Schistosomes vs. Niridazole in Murine Models

Benazet and Leroy (1974) conducted a comparative evaluation of 26354 R.P. and niridazole in S. mansoni-infected mice across a dose range of 31.25–500 mg/kg/day orally for 5 days. The study revealed a divergent stage-selectivity profile: 26354 R.P. was less active than niridazole against adult worms but was more active against young (juvenile) worms [1]. Both drugs showed a more marked effect on female worms than on males. This inverted stage-specificity is structurally determined by the C=S moiety and represents a mechanistically significant differentiation, as juvenile worm killing is considered critical for preventing pathology progression and reducing transmission [2].

Schistosoma mansoni Juvenile Worms Stage-Specific Activity Mouse Model

Reduced Neuropsychiatric Adverse Effects in Schistosomiasis Patients: Clinical Tolerability Data vs. Niridazole

Gentilini et al. (1975) evaluated 26.354 R.P. in 110 patients from West Africa and the West Indies infected with Schistosoma haematobium or S. mansoni. Patients received 12.5, 18, or 25 mg/kg body weight in two daily doses for 7 consecutive days. At the highest dose (25 mg/kg), 35 of 45 patients (78%) were cured at one-year follow-up. Critically, patients suffered fewer general and, in particular, neuropsychological side effects compared with niridazole, with good overall tolerance reported in 73% of cases. Digestive tolerance was, however, inferior to that of niridazole. Only minor and transitory electrocardiographic changes were observed [1]. This clinical finding is particularly significant given that niridazole's well-documented CNS toxicity—including seizures, hallucinations, agitation, and insomnia—was a major factor limiting its clinical use [2].

Clinical Tolerability Neuropsychiatric Safety Schistosoma haematobium Schistosoma mansoni

Essentiality of the 5-Nitrothiazole Ring: Complete Loss of Activity upon Nitrofuran Substitution

Lin et al. (1974) systematically investigated the interchangeability of nitroheterocyclic rings by synthesizing and testing 5 pairs of exact analogs in S. mansoni-infected mice. When the nitrothiazole ring of 1-(5-nitro-2-thiazolyl)-2-imidazolidinethione (the target compound), niridazole, and 1-(5-nitro-2-thiazolyl)-2-methylthio-2-imidazoline was replaced by a nitrofuran ring, almost complete loss of antischistosomal activity occurred in all three cases. Moreover, this substitution produced pronounced increases in host toxicity for all three compounds [1]. The authors explicitly concluded that partition coefficients and nitro group oxidation potentials alone could not account for these findings, implicating subtle structural factors and metabolic differences [1]. This demonstrates that the 5-nitrothiazole moiety is pharmacologically essential and that the entire nitroheterocyclic scaffold—not merely the imidazolidine substitution—defines the activity and toxicity profile.

Nitroheterocyclic Structure–Activity Relationship Non-Interchangeability Schistosoma mansoni

Expanded Antiparasitic Spectrum with Defined CD₅₀ Values Across Multiple Indications Beyond Schistosomiasis

Unlike niridazole, which was primarily indicated for schistosomiasis with unattractive side effects precluding broader use, 1-(5-nitrothiazol-2-yl)imidazolidine-2-thione demonstrates quantitatively defined activity across a panel of parasitic and microbial targets. The U.S. Patent 3,925,550 reports CD₅₀ values (dose eliminating 50% of parasites) for multiple indications: 5–10 mg/kg/day orally against Giardia in mice; between 40 and approximately 50 mg/kg/day against Entamoeba histolytica in hamsters (hepatic amoebiasis) and weanling rats (intestinal amoebiasis); and approximately 60 mg/kg/day against Aspiculuris tetraptera (oxyuriasis) in mice. For coccidiosis, the minimum active concentration in chicken feed is 0.01% by weight against Eimeria tenella. In vitro antibacterial activity was demonstrated against Escherichia coli, Salmonella typhimurium, Salmonella gallinarum, Welchia perfringens, and Clostridium sporogenes [1]. This multi-indication profile at defined, relatively low doses contrasts with niridazole's narrow therapeutic utility window.

Giardiasis Amoebiasis Trichomoniasis Coccidiosis Broad-Spectrum Antiparasitic

Application Scenarios for 1-(5-Nitrothiazol-2-yl)imidazolidine-2-thione Based on Verified Differentiation Evidence


Antischistosomal Lead Optimization: Leveraging Improved Therapeutic Index and Primate Efficacy for Next-Generation Candidate Selection

Research groups pursuing novel antischistosomal agents can deploy this compound as a benchmark lead scaffold. Its 2-fold lower acute toxicity vs. niridazole in mice [1] and its superior worm clearance at 50 mg/kg/day in rhesus monkeys—where niridazole fails to kill worms—provide quantitative justification for lead series prioritization [2]. The inverted stage-selectivity (enhanced juvenile worm activity in mice) further supports structure–activity relationship (SAR) exploration around the C=S pharmacophore to optimize pan-stage efficacy [3]. Medicinal chemistry efforts can focus on improving the digestive tolerability identified in clinical studies (78% cure rate at 25 mg/kg with reduced CNS side effects vs. niridazole) while maintaining the neuropsychiatric safety advantage [4].

Broad-Spectrum Antiprotozoal Drug Discovery: Multi-Indication Screening from a Single Nitrothiazole Scaffold

The compound's defined CD₅₀ values across multiple parasitic diseases—giardiasis (5–10 mg/kg), amoebiasis (~40–50 mg/kg), and oxyuriasis (~60 mg/kg)—enable it to serve as a versatile screening standard or positive control in antiprotozoal assay panels [1]. Procurement of this single compound supports diverse assay development workflows spanning intestinal protozoa, tissue amoebae, and nematode models, reducing the logistical burden of sourcing separate reference compounds for each target. Its anticoccidial activity (0.01% in feed) additionally supports veterinary parasitology applications [1].

Nitroheterocyclic Mechanism-of-Action Studies: Probing the Role of the C=S Moiety in Bioactivation and Target Engagement

The non-interchangeability data from Lin et al. (1974) establish that both the nitrothiazole ring and the imidazolidine-2-thione moiety are individually essential for biological activity [5]. This compound therefore serves as a critical tool molecule for chemical biology investigations comparing C=S vs. C=O bioactivation kinetics, nitroreductase substrate specificity, and covalent adduct formation with parasite macromolecules. The differential stage-selectivity profile (juvenile > adult worms) provides an experimental lever for dissecting life-cycle-stage-specific metabolic activation pathways [3].

Antimicrobial Resistance Research: Evaluating Nitrothiazole Derivatives Against Anaerobic and Gram-Negative Pathogens

The compound's in vitro antibacterial activity against Salmonella typhimurium, Salmonella gallinarum, Escherichia coli, Welchia perfringens, and Clostridium sporogenes [1] positions it as a structurally distinct chemical probe for exploring nitroheterocycle-based mechanisms in anaerobic and facultative anaerobic bacteria. Given the broader class evidence that nitrothiazole derivatives exhibit extremely low MICs against anaerobes not matched by conventional antibiotics such as clindamycin, ampicillin, or tetracycline [6], this compound can anchor medicinal chemistry campaigns targeting multidrug-resistant Gram-negative and anaerobic infections.

Quote Request

Request a Quote for 1-(5-Nitrothiazol-2-yl)imidazolidine-2-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.